molecular formula C21H19NO2 B5786493 N-2-biphenylyl-3-ethoxybenzamide CAS No. 6086-26-6

N-2-biphenylyl-3-ethoxybenzamide

Cat. No. B5786493
CAS RN: 6086-26-6
M. Wt: 317.4 g/mol
InChI Key: JZFHEINJOWVFEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-biphenylyl-3-ethoxybenzamide, also known as BPBE, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the benzamide family of compounds and has been found to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-2-biphenylyl-3-ethoxybenzamide is not fully understood, but it is believed to act as an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell death pathways, and inhibition of this enzyme has been found to have therapeutic potential in a variety of diseases.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, as well as to have neuroprotective effects in animal models. It has also been found to have anti-inflammatory effects and to inhibit the formation of reactive oxygen species.

Advantages and Limitations for Lab Experiments

One advantage of using N-2-biphenylyl-3-ethoxybenzamide in lab experiments is its high purity and quality, as it can be synthesized using an efficient and reliable method. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on N-2-biphenylyl-3-ethoxybenzamide. One area of interest is its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro. Another area of interest is its potential use in the treatment of neurological disorders, as it has been found to have neuroprotective effects in animal models. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of N-2-biphenylyl-3-ethoxybenzamide involves the reaction of 2-bromo-1-phenyl-ethanone with 4-ethoxyaniline in the presence of a palladium catalyst. The resulting product is then treated with lithium hydroxide to form this compound. This method of synthesis has been found to be efficient and yields high-quality this compound for research purposes.

Scientific Research Applications

N-2-biphenylyl-3-ethoxybenzamide has been found to have a variety of potential applications in scientific research. It has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use in the treatment of neurological disorders, as it has been found to have neuroprotective effects in animal models.

properties

IUPAC Name

3-ethoxy-N-(2-phenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2/c1-2-24-18-12-8-11-17(15-18)21(23)22-20-14-7-6-13-19(20)16-9-4-3-5-10-16/h3-15H,2H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFHEINJOWVFEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358172
Record name STK299515
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6086-26-6
Record name STK299515
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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